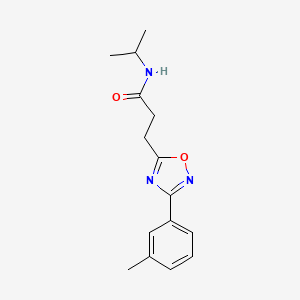
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTPP is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. In bacterial cells, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to disrupt cell membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have several biochemical and physiological effects, including the modulation of enzyme activity, the induction of apoptosis, and the disruption of cellular processes. In animal studies, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit low toxicity and to be well-tolerated at high doses. However, further studies are needed to fully understand the long-term effects of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide on animal and human health.
Advantages and Limitations for Lab Experiments
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential side effects.
Future Directions
There are several future directions for the study of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various fields such as drug discovery, materials science, and biochemistry. Additionally, further studies are needed to fully understand the long-term effects of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide on animal and human health and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography. The yield of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is typically around 70-80%.
Scientific Research Applications
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential use as an antimicrobial agent against various bacterial strains. In materials science, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of novel fluorescent materials. In biochemistry, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate the activity of certain enzymes, making it a potential tool for studying enzyme kinetics.
properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13(19)7-8-14-17-15(18-20-14)12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYZFFLWYAHKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

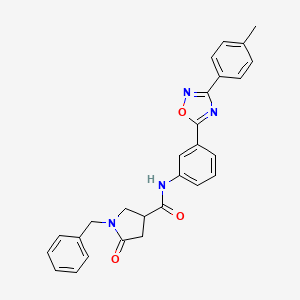
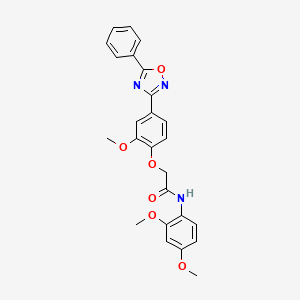


![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)
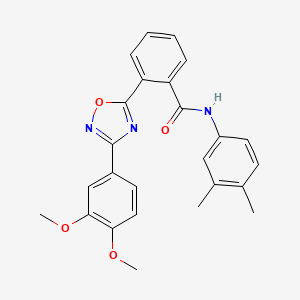

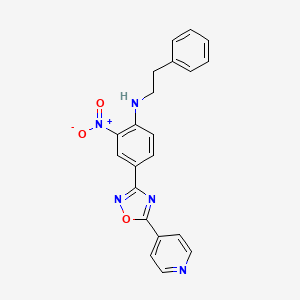
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)


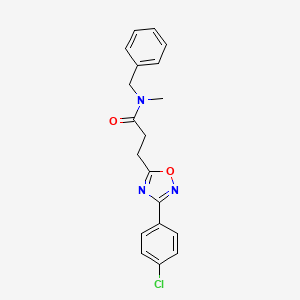

![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)